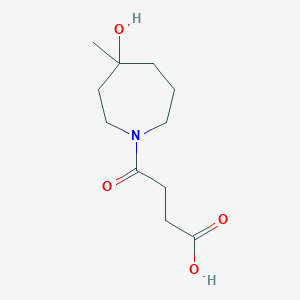
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide, also known as HMBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBD is a member of the sulfonamide family, which has been extensively studied for their therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide is based on its ability to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons, which is a crucial step in many physiological processes. By inhibiting carbonic anhydrases, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can disrupt these processes and lead to various physiological effects, such as acidosis, hyperventilation, and bone resorption. The precise mechanism of how 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide induces apoptosis and inhibits cell proliferation in cancer cells is not well understood and requires further investigation.
Biochemical and Physiological Effects:
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme and tissue. Inhibition of carbonic anhydrases by 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can lead to acidosis, hyperventilation, and bone resorption, as mentioned above. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has also been found to inhibit the activity of other enzymes, such as urease, which is involved in the metabolism of urea in bacteria. In cancer cells, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation, possibly through the activation of caspases and the downregulation of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can be easily synthesized and purified, and its activity can be measured using various assays, such as enzyme inhibition assays, cell viability assays, and western blotting. However, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide also has some limitations, such as its potential toxicity and off-target effects. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can inhibit not only carbonic anhydrases but also other enzymes, which can lead to unwanted side effects. Therefore, careful dose optimization and target validation are required for the safe and effective use of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent and to elucidate its mechanism of action in cancer cells. Another direction is to explore its applications in other fields, such as materials science and environmental science. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can be used as a building block for the synthesis of various metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can also be used as a tool to study the role of sulfonamide-binding proteins in drug resistance and enzyme catalysis. Overall, the study of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has the potential to lead to the development of new drugs and materials with important applications in various fields.
Méthodes De Synthèse
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the condensation of 4-hydroxy-4-methylazepan-1-amine with N,N-dimethylbenzenesulfonyl chloride. The resulting product is then purified through crystallization and recrystallization. The purity and yield of the product can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, such as acid-base balance, respiration, and bone resorption. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has also been investigated for its potential use as an antitumor agent, as it has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In biochemistry, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been used as a tool to study the structure and function of sulfonamide-binding proteins, which play important roles in enzyme catalysis and drug resistance. In materials science, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been utilized as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-15(18)9-6-11-17(12-10-15)13-7-4-5-8-14(13)21(19,20)16(2)3/h4-5,7-8,18H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNYXGBBLQIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C2=CC=CC=C2S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)






![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)